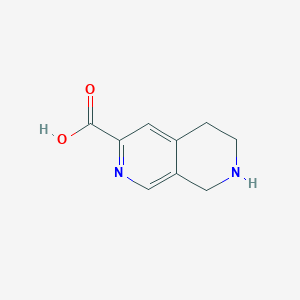
Homolanthionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,2’S)-4,4’-thiobis(2-aminobutanoicacid), also known as L-Homocystine, is an aliphatic amino acid with the molecular formula C8H16N2O4S2. It is a white powder with an acidic taste and is easily soluble in water. This compound is notable for its sulfhydryl group on its side chain, which allows it to form disulfide bonds with other L-Homocystine residues in proteins, contributing to the stable three-dimensional structure of proteins .
准备方法
Synthetic Routes and Reaction Conditions
L-Homocystine can be synthesized through various methods. One common synthetic route involves the oxidation of L-Homocysteine. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions often include a controlled pH environment to ensure the stability of the product .
Industrial Production Methods
In industrial settings, L-Homocystine is produced through the fermentation of specific bacterial strains that can biosynthesize the compound from simpler precursors. The fermentation process is followed by extraction and purification steps to obtain the final product with high purity .
化学反应分析
Types of Reactions
L-Homocystine undergoes various chemical reactions, including:
Oxidation: L-Homocystine can be oxidized to form disulfide bonds, which are crucial for the structural integrity of proteins.
Reduction: The disulfide bonds in L-Homocystine can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups in L-Homocystine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Reaction Conditions: Controlled pH, aqueous solutions.
Major Products Formed
Disulfide Bonds: Formed during oxidation reactions.
Free Thiol Groups: Formed during reduction reactions.
科学研究应用
L-Homocystine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential role in cardiovascular diseases and as a biomarker for certain health conditions.
Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.
作用机制
L-Homocystine exerts its effects primarily through the formation of disulfide bonds, which stabilize the three-dimensional structure of proteins. These disulfide bonds are crucial for the proper folding and stability of many proteins. The compound can also act as a precursor for other biologically important molecules, influencing various metabolic pathways .
相似化合物的比较
Similar Compounds
L-Cystine: Another amino acid with a similar structure but with a different side chain.
L-Methionine: Contains a sulfur atom but does not form disulfide bonds as readily as L-Homocystine.
L-Cysteine: Similar in structure but exists primarily in its reduced form with free thiol groups.
Uniqueness
L-Homocystine is unique due to its ability to form stable disulfide bonds, which are essential for the structural integrity of many proteins. This property makes it particularly valuable in studies related to protein folding and stability .
属性
CAS 编号 |
31982-10-2 |
|---|---|
分子式 |
C8H16N2O4S |
分子量 |
236.29 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-[(3S)-3-amino-3-carboxypropyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c9-5(7(11)12)1-3-15-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
InChI 键 |
MBEPFGPQVBIIES-WDSKDSINSA-N |
手性 SMILES |
C(CSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
规范 SMILES |
C(CSCCC(C(=O)O)N)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


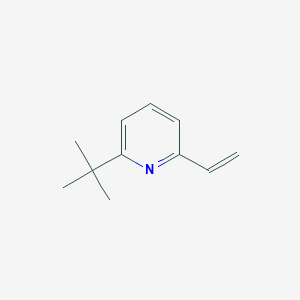

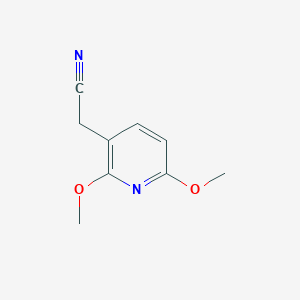
![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)

![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
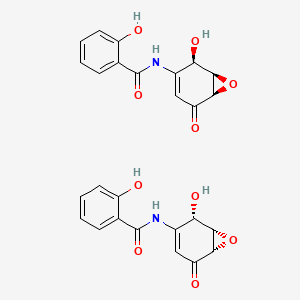
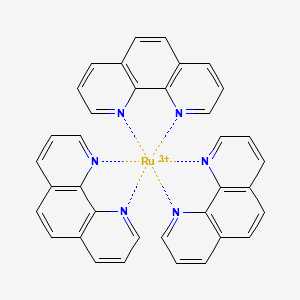
![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)

![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)


